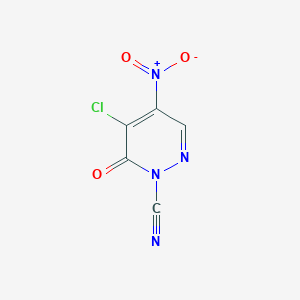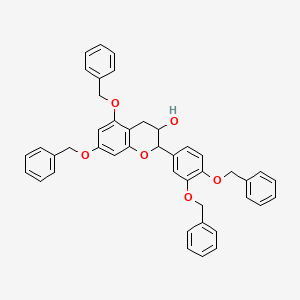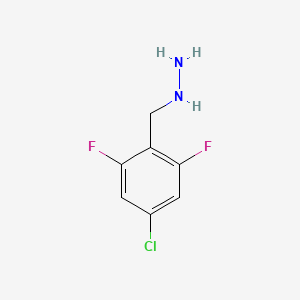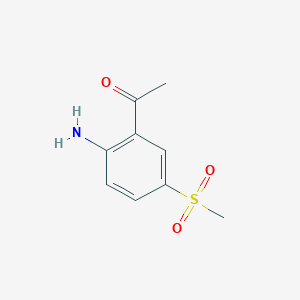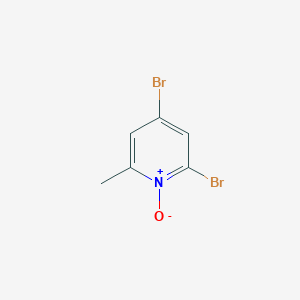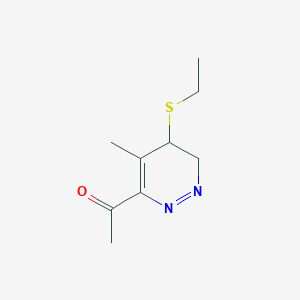
Tetrahydroindolizine-3,8(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydroindolizine-3,8(2H,5H)-dione is a heterocyclic compound that features a fused ring system. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities. The presence of the indolizine ring system can impart unique chemical and physical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydroindolizine-3,8(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the condensation of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This could involve continuous flow processes, use of catalysts, and stringent control of reaction conditions to ensure consistency and quality.
化学反应分析
Types of Reactions
Tetrahydroindolizine-3,8(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This might convert the compound into more oxidized derivatives.
Reduction: This could reduce certain functional groups within the molecule.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong acids or bases, or specific catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized derivatives, while substitution reactions could introduce various functional groups into the molecule.
科学研究应用
Tetrahydroindolizine-3,8(2H,5H)-dione and its derivatives might find applications in:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Potential use as probes or inhibitors in biochemical studies.
Medicine: Possible therapeutic agents due to their biological activity.
Industry: Use in the manufacture of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of Tetrahydroindolizine-3,8(2H,5H)-dione would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Indolizine: A simpler analog with a similar ring system.
Tetrahydroisoquinoline: Another heterocyclic compound with a fused ring system.
Pyrrolizidine: A related structure with different ring fusion.
Uniqueness
Tetrahydroindolizine-3,8(2H,5H)-dione might be unique in its specific ring fusion and functional groups, which could impart distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
1,2,5,6,7,8a-hexahydroindolizine-3,8-dione |
InChI |
InChI=1S/C8H11NO2/c10-7-2-1-5-9-6(7)3-4-8(9)11/h6H,1-5H2 |
InChI 键 |
GTFLTKNMMJPKFG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2CCC(=O)N2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
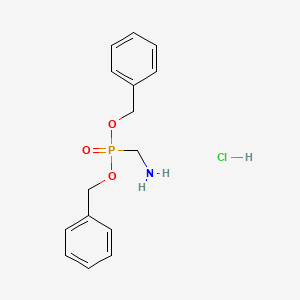
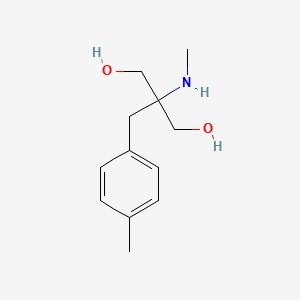
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)
